molecular formula C18H21NO4 B4763193 [(2H-1,3-BENZODIOXOL-5-YL)METHYL][2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE

[(2H-1,3-BENZODIOXOL-5-YL)METHYL][2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE

Cat. No.: B4763193
M. Wt: 315.4 g/mol
InChI Key: AQDYRONVAVJAII-UHFFFAOYSA-N
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Description

[(2H-1,3-BENZODIOXOL-5-YL)METHYL][2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE is an organic compound that belongs to the class of benzodioxole derivatives These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-20-15-5-3-13(9-17(15)21-2)7-8-19-11-14-4-6-16-18(10-14)23-12-22-16/h3-6,9-10,19H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDYRONVAVJAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2H-1,3-BENZODIOXOL-5-YL)METHYL][2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Amine Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(2H-1,3-BENZODIOXOL-5-YL)METHYL][2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and various substituted derivatives.

Scientific Research Applications

[(2H-1,3-BENZODIOXOL-5-YL)METHYL][2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of [(2H-1,3-BENZODIOXOL-5-YL)METHYL][2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways and cellular responses.

Comparison with Similar Compounds

[(2H-1,3-BENZODIOXOL-5-YL)METHYL][2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE can be compared with other benzodioxole derivatives, such as:

    [(2H-1,3-BENZODIOXOL-5-YL)METHYL][2,5-DIMETHOXYPHENYL]METHYL]AMINE: Similar structure but different substitution pattern on the phenyl ring.

    N-METHYL-1-(1,3-BENZODIOXOL-5-YL)-2-BUTANAMINE: Contains a butanamine group instead of the ethylamine group.

    2-(1,3-BENZODIOXOL-5-YL)ETHANAMINE: Lacks the dimethoxyphenyl group, making it a simpler structure.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2H-1,3-BENZODIOXOL-5-YL)METHYL][2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE
Reactant of Route 2
Reactant of Route 2
[(2H-1,3-BENZODIOXOL-5-YL)METHYL][2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.